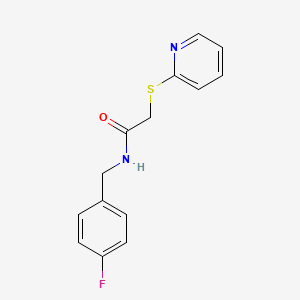

N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide

Description

N-(4-Fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide (CAS 882749-04-4) is a fluorinated acetamide derivative with the molecular formula C₁₄H₁₃FN₂OS and a molar mass of 276.33 g/mol . Its structure features a 4-fluorobenzyl group attached to an acetamide core and a pyridinylsulfanyl moiety. This compound has been investigated for applications in positron emission tomography (PET) imaging, where its radiolabeled form ([¹⁹F]FBNA) aids in hypoxia detection .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2OS/c15-12-6-4-11(5-7-12)9-17-13(18)10-19-14-3-1-2-8-16-14/h1-8H,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTXYSVORDKGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C13H12FN3OS

Molecular Weight: 273.31 g/mol

CAS Number: 271772-48-6

The compound features a fluorobenzyl group and a pyridinylsulfanyl moiety, which contribute to its biological properties. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and homeostasis.

- Receptor Modulation: It has been suggested that the compound interacts with various receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study by Fayad et al. (2019) identified this compound as an effective inhibitor in multicellular spheroid models, demonstrating significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.3 | Apoptosis induction |

| A549 (Lung Cancer) | 3.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 4.1 | Inhibition of DNA synthesis |

Anti-inflammatory Activity

The compound has also shown anti-inflammatory properties in preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

-

In Vitro Studies:

- In vitro assays demonstrated that this compound effectively inhibited the activity of several key enzymes involved in inflammation and cancer progression, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

-

Docking Studies:

- Computational docking studies revealed favorable binding interactions between the compound and target enzymes, supporting its role as a competitive inhibitor. The binding affinity was quantified using molecular dynamics simulations.

-

Animal Models:

- Animal studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models, further validating its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues in Thiadiazole and Thiazole Families

Several acetamide derivatives with thiadiazole or thiazole rings have been synthesized and characterized (Table 1).

Table 1: Thiadiazole/Thiazole-Based Acetamide Derivatives

Key Observations :

Pyridine and Sulfanyl-Modified Analogues

Compounds with pyridine or sulfanyl modifications exhibit varied pharmacological profiles (Table 2).

Table 2: Pyridine/Sulfanyl-Based Analogues

Key Observations :

Enzyme Inhibition and Anticancer Activity

Carbonic Anhydrase (hCA) Inhibition :

- The target compound’s fluorobenzyl group may sterically hinder enzyme binding compared to smaller substituents (e.g., 4-fluorophenyl in compound 12 ) .

- SAR Insight : Bulky benzyl groups reduce hCA I affinity, while planar phenyl groups enhance inhibition .

Anticancer Potential:

- NFLOBA-EF24 () shares a fluorobenzyl moiety but incorporates a piperidone scaffold, showing antiproliferative effects in lung adenocarcinoma cells .

- Thiazole derivatives () with imidazo[2,1-b]thiazol-3-yl groups demonstrate anticancer activity but lack fluorine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.